Bis(4-(quinoxalin-2-yl)phenyl)sulfane
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Overview
Description
2-(4-{[4-(2-QUINOXALINYL)PHENYL]SULFANYL}PHENYL)QUINOXALINE is a complex organic compound with the molecular formula C28H18N4S. It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound. Quinoxaline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic semiconductors, and fluorescent dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[4-(2-QUINOXALINYL)PHENYL]SULFANYL}PHENYL)QUINOXALINE typically involves the condensation of 2-nitroanilines with vicinal diols. This process is catalyzed by iron complexes, such as the tricarbonyl (η4-cyclopentadienone) iron complex, which facilitates the oxidation of alcohols and the reduction of nitroarenes . The reaction conditions include the use of trimethylamine N-oxide to activate the iron complex, and the reaction yields quinoxaline derivatives in 49-98% yields .
Industrial Production Methods
Industrial production of quinoxaline derivatives often employs green chemistry approaches to minimize environmental impact. Methods such as transfer hydrogenation, which uses alcohols as hydrogen donors and coupling components, are preferred due to their efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-(4-{[4-(2-QUINOXALINYL)PHENYL]SULFANYL}PHENYL)QUINOXALINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides, which have significant biological activities.
Reduction: Reduction of quinoxaline derivatives can lead to the formation of dihydroquinoxalines.
Substitution: The compound can undergo substitution reactions, where functional groups on the quinoxaline ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and substituted quinoxalines, each with distinct biological and chemical properties .
Scientific Research Applications
2-(4-{[4-(2-QUINOXALINYL)PHENYL]SULFANYL}PHENYL)QUINOXALINE has numerous scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Exhibits antifungal, antibacterial, antiviral, and antimicrobial activities.
Medicine: Potential therapeutic agent for treating cancer, AIDS, and other diseases.
Industry: Used in the development of organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism of action of 2-(4-{[4-(2-QUINOXALINYL)PHENYL]SULFANYL}PHENYL)QUINOXALINE involves its interaction with various molecular targets and pathways. For instance, quinoxaline derivatives can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells . The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound with a simpler structure and similar biological activities.
Quinazoline: Another nitrogen-containing heterocycle with distinct pharmacological properties.
Phthalazine: Similar to quinoxaline but with different biological activities.
Uniqueness
2-(4-{[4-(2-QUINOXALINYL)PHENYL]SULFANYL}PHENYL)QUINOXALINE is unique due to its dual quinoxaline moieties, which enhance its biological activities and make it a valuable compound in medicinal chemistry and other fields .
Properties
Molecular Formula |
C28H18N4S |
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Molecular Weight |
442.5 g/mol |
IUPAC Name |
2-[4-(4-quinoxalin-2-ylphenyl)sulfanylphenyl]quinoxaline |
InChI |
InChI=1S/C28H18N4S/c1-3-7-25-23(5-1)29-17-27(31-25)19-9-13-21(14-10-19)33-22-15-11-20(12-16-22)28-18-30-24-6-2-4-8-26(24)32-28/h1-18H |
InChI Key |
IAIKJYKVDXQVPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)SC4=CC=C(C=C4)C5=NC6=CC=CC=C6N=C5 |
Origin of Product |
United States |
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